molecular formula C13H10N4O3 B2963261 N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1396673-70-3

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No. B2963261
CAS RN: 1396673-70-3
M. Wt: 270.248
InChI Key: XFZKYFJVEVHACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as MPOF, is a novel compound that has gained significant attention in the field of medicinal chemistry. MPOF is a small molecule that exhibits potent biological activity and has the potential to be used in the treatment of various diseases.

Scientific Research Applications

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to inhibit the activity of AKT, a signaling pathway that is involved in cell survival and proliferation. Additionally, N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer activity in various in vitro and in vivo studies. In animal models, N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit tumor growth. N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is its potency and selectivity towards its target enzymes and signaling pathways. However, the limitations of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide include its poor solubility and stability, which can affect its bioavailability and efficacy in vivo. Furthermore, the toxicity and pharmacokinetic profile of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide need to be thoroughly investigated before its clinical use.

Future Directions

There are several future directions for the research and development of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the pharmacokinetic and toxicity profiles of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide need to be thoroughly investigated in animal models before its clinical use. Furthermore, the potential use of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide in combination with other drugs or therapies needs to be explored for its synergistic effects. Finally, the development of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide analogs with improved solubility and stability can lead to the discovery of new and more potent therapeutic agents.

Synthesis Methods

The synthesis of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves a multi-step process that includes the reaction of 6-methylpyridin-2-amine with furan-2-carboxylic acid, followed by cyclization with thionyl chloride and finally the reaction with 5-amino-1,3,4-oxadiazole-2-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR and Mass Spectrometry.

properties

IUPAC Name

N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-4-2-5-9(14-8)12-16-17-13(20-12)15-11(18)10-6-3-7-19-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZKYFJVEVHACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

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